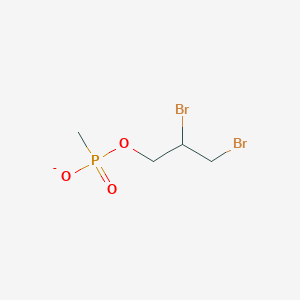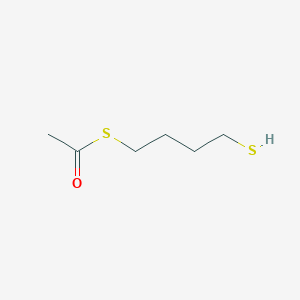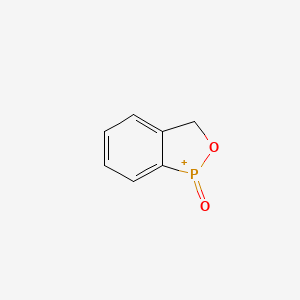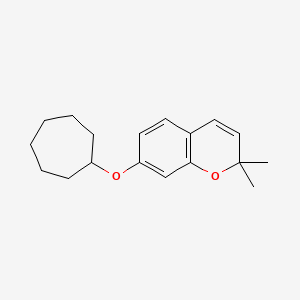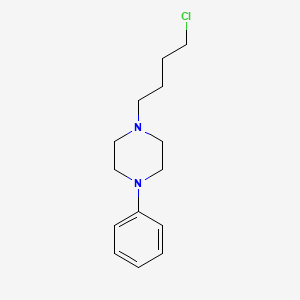
1-(4-Chlorobutyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobutyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a phenyl group attached to a piperazine ring, which is further substituted with a 4-chlorobutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-phenylpiperazine can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorobutyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Phenolic derivatives.
Reduction: Secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobutyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of receptor binding and neurotransmitter activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobutyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorobutyl)-4-(2,3-dichlorophenyl)piperazine
- 1-(4-Chlorobutyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Chlorobutyl)-4-(4-bromophenyl)piperazine
Comparison: 1-(4-Chlorobutyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different receptor binding affinities, metabolic stability, and pharmacokinetic profiles. These differences make it a valuable compound for targeted research and development .
Eigenschaften
CAS-Nummer |
113272-43-8 |
|---|---|
Molekularformel |
C14H21ClN2 |
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
1-(4-chlorobutyl)-4-phenylpiperazine |
InChI |
InChI=1S/C14H21ClN2/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
MMMQXXRGZKVQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


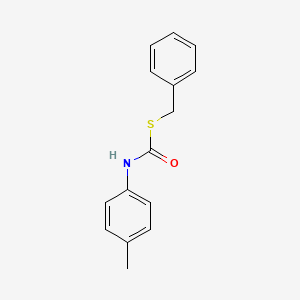
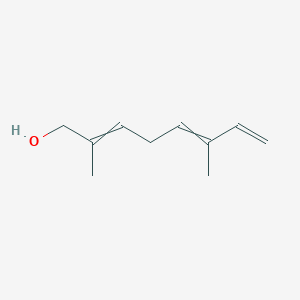


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)

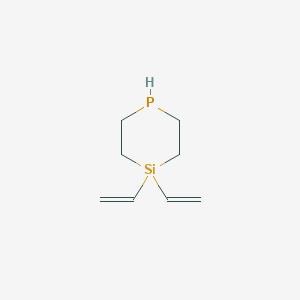
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
